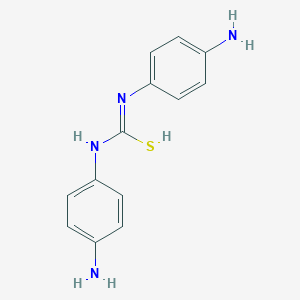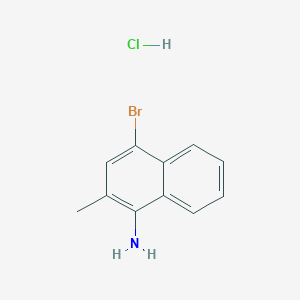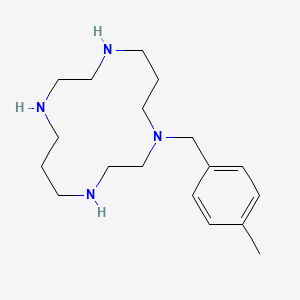
3-Hydroxy-4-methoxythiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methoxythiophenol is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophenol, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxythiophenol typically involves the introduction of the hydroxyl and methoxy groups onto the thiophenol ring. One common method is the methylation of 3-hydroxythiophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
3-Hydroxy-4-methoxythiophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-Hydroxy-4-methoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-4-methoxythiophenol involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or oxidative stress.
類似化合物との比較
Similar Compounds
4-Methoxythiophenol: Similar structure but lacks the hydroxyl group.
3-Methoxythiophenol: Similar structure but lacks the hydroxyl group.
4-Methoxyphenol: Similar structure but lacks the thiol group.
Uniqueness
3-Hydroxy-4-methoxythiophenol is unique due to the presence of both hydroxyl and methoxy groups on the thiophenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
69845-06-3 |
|---|---|
分子式 |
C7H8O2S |
分子量 |
156.20 g/mol |
IUPAC名 |
2-methoxy-5-sulfanylphenol |
InChI |
InChI=1S/C7H8O2S/c1-9-7-3-2-5(10)4-6(7)8/h2-4,8,10H,1H3 |
InChIキー |
RGXXICXLFIIMIM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione](/img/structure/B8269722.png)







